molecular formula C11H15Br2NO B13310229 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol

4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol

Cat. No.: B13310229
M. Wt: 337.05 g/mol
InChI Key: ZRZIGJFAQKUYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15Br2NO and a molecular weight of 337.05 g/mol . This compound is characterized by the presence of a dibromophenyl group attached to a butanol backbone through an amino linkage. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3,4-dibromobenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of a dibromophenyl group and a butanol backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H15Br2NO

Molecular Weight

337.05 g/mol

IUPAC Name

4-[(3,4-dibromophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15Br2NO/c1-8(15)4-5-14-7-9-2-3-10(12)11(13)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3

InChI Key

ZRZIGJFAQKUYPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=C(C=C1)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.